molecular formula C12H19NO4 B8216243 (S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate

(S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate

Cat. No.: B8216243
M. Wt: 241.28 g/mol
InChI Key: CEEDNDKFZGTXOZ-UHFFFAOYSA-N
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Description

(S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate is an organic compound with the empirical formula C11H17NO4 and a molecular weight of 227.26 g/mol . This compound is a derivative of proline, an amino acid, and is often used in organic synthesis and medicinal chemistry. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methylene group, and a methyl ester functional group.

Chemical Reactions Analysis

(S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate undergoes several types of chemical reactions, including:

Scientific Research Applications

(S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor in the synthesis of peptides and proteins.

    Medicine: The compound is used in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor agonists.

    Industry: It is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate involves its interaction with various molecular targets, such as enzymes and receptors. The Boc group provides steric protection, allowing selective reactions at other functional groups. The methylene group can participate in various chemical transformations, while the ester group can be hydrolyzed to release the active carboxylic acid .

Comparison with Similar Compounds

(S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 4-methylidenepyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-8-6-9(10(14)16-5)13(7-8)11(15)17-12(2,3)4/h9H,1,6-7H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEDNDKFZGTXOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=C)CC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of methyltriphenylphosphonium iodide (1.25 g, 3.08 mmol) in THF (20 ml) at 0° C., 4-oxo-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester (500 mg, 2.05 mmol) and potassium ter-butoxide (460 mg, 4.11 mmol) was added. It was stirred for overnight at room temperature. Water was added and the compound was extracted with ethyl acetate. The ethyl acetate layer was washed with brine, dried over sodium sulphate, filtered and concentrated under vacuum. Purification by column chromatography offered 4-methylene-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester as a colorless oil (0.23 g, 46%).
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
460 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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